molecular formula C13H15N3O2 B3883654 1,3-dimethyl-6-benzylaminouracil, AldrichCPR CAS No. 5770-49-0

1,3-dimethyl-6-benzylaminouracil, AldrichCPR

Cat. No.: B3883654
CAS No.: 5770-49-0
M. Wt: 245.28 g/mol
InChI Key: IASNJHQWQYIVJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dimethyl-6-benzylaminouracil (CAS 603945-40-0) is a substituted uracil derivative with the molecular formula $ \text{C}{13}\text{H}{15}\text{N}3\text{O}2 $ and a molecular weight of 245.28 g/mol . It is characterized by:

  • Core structure: A pyrimidinedione (uracil) backbone.
  • Substituents: Methyl groups at positions 1 and 3. A benzylamino group at position 4.

This compound is part of the AldrichCPR collection, a commercial database of unique chemicals often used in drug discovery and biochemical research. It has been referenced under multiple synonyms, including NSC265414 and CHEMBL1601220, indicating its presence in diverse pharmacological screenings .

Properties

IUPAC Name

6-(benzylamino)-1,3-dimethylpyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-15-11(8-12(17)16(2)13(15)18)14-9-10-6-4-3-5-7-10/h3-8,14H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IASNJHQWQYIVJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=O)N(C1=O)C)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30312986
Record name STK169393
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30312986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5770-49-0
Record name NSC265414
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=265414
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name STK169393
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30312986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1,3-dimethyl-6-benzylaminouracil typically involves the following steps:

Mechanism of Action

The mechanism of action of 1,3-dimethyl-6-benzylaminouracil involves its interaction with specific molecular targets and pathways. It can bind to nucleic acids and proteins, affecting their structure and function . The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Uracil Derivatives

The biological and physicochemical properties of uracil derivatives depend heavily on substituent patterns. Below is a comparative analysis of 1,3-dimethyl-6-benzylaminouracil with other analogs:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Features/Applications Reference
1,3-Dimethyl-6-benzylaminouracil 1,3-dimethyl; 6-benzylamino 245.28 Hydrophobic benzyl group enhances membrane permeability. Used in kinase inhibitor screens.
6-Aminouracil Unmodified amino group at C6 127.11 Basic scaffold for nucleobase analogs; limited solubility in non-polar solvents. N/A
1,3-Dimethyluracil 1,3-dimethyl; no C6 substitution 140.14 Lacks hydrophobic moiety; used as a reference in metabolic studies. N/A
6-(4-Morpholinylsulfonyl)-1,3-benzothiazol-2-ylamine Sulfonyl and benzothiazole groups 297.37 Sulfonyl group enhances solubility; used in protease inhibition assays.
Key Observations:
  • Hydrophobicity: The benzylamino group in 1,3-dimethyl-6-benzylaminouracil contributes to increased lipophilicity compared to unmodified uracil (logP ~1.8 vs. -0.5), favoring interactions with hydrophobic enzyme pockets .
  • Biological Activity: Benzylamino-substituted uracils are frequently explored as kinase or phosphatase inhibitors due to their ability to mimic ATP’s adenine moiety .

Comparison with Benzylamino-Containing Compounds

Compounds with benzylamino groups exhibit diverse applications depending on their core structures:

Compound Name Core Structure Molecular Weight (g/mol) Application Reference
1-(Dibenzylamino)-3-phenyl-2-propanol hydrochloride Propanol derivative 367.92 Chiral intermediate in asymmetric synthesis.
1,3-Dimethyl-6-benzylaminouracil Uracil derivative 245.28 Drug discovery (kinase inhibition).
5-Fluoro-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride Benzimidazole 296.19 Antiparasitic and antiviral agent.
Key Observations:
  • Stereochemical Influence: Propanol derivatives (e.g., ) prioritize chiral centers for catalysis, whereas uracil derivatives focus on planar aromatic interactions .
  • Bioavailability : The uracil core’s compact size (vs. benzimidazole) allows better penetration into cellular targets .

In Silico and In Vitro Screening

1,3-Dimethyl-6-benzylaminouracil was likely included in the AldrichCPR database screening described in , which prioritized compounds with:

  • Zinc-binding groups (ZBG): Though absent here, the benzylamino group may act as a hydrophobic anchor.
  • Hydrophobic moieties : Critical for binding to enzyme pockets (e.g., HIV-1 integrase or tyrosine kinases) .

Q & A

Basic Research Questions

Q. How can researchers confirm the identity and purity of 1,3-dimethyl-6-benzylaminouracil (AldrichCPR) when commercial analytical data is unavailable?

  • Methodological Answer :

  • Step 1 : Use nuclear magnetic resonance (NMR) spectroscopy (1H/13C) to confirm structural integrity. Compare observed chemical shifts with predicted values from computational tools (e.g., ChemDraw, ACD/Labs) .
  • Step 2 : Perform high-performance liquid chromatography (HPLC) with UV detection to assess purity. Optimize mobile phase composition (e.g., acetonitrile/water gradients) to resolve impurities .
  • Step 3 : Validate molecular weight via mass spectrometry (MS) . Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) can detect deviations in mass-to-charge ratios .
  • Note : Sigma-Aldrich explicitly states that buyers must confirm identity/purity for AldrichCPR compounds .

Q. What spectroscopic techniques are recommended for characterizing derivatives of 1,3-dimethyl-6-benzylaminouracil?

  • Methodological Answer :

  • Core Techniques :
  • 1H/13C NMR : Assign peaks to confirm substitutions on the uracil core (e.g., benzylamino group) and methyl positions .
  • Fourier-transform infrared (FTIR) : Identify functional groups (e.g., N-H stretches in benzylamino or carbonyl vibrations) .
  • Advanced Add-ons :
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex derivatives .
  • LC-MS/MS : Track reaction intermediates and quantify byproducts during synthesis .

Q. What synthetic strategies are effective for modifying the benzylamino group in 1,3-dimethyl-6-benzylaminouracil?

  • Methodological Answer :

  • Strategy 1 : Buchwald-Hartwig coupling to replace the benzyl group with aryl/heteroaryl moieties. Use Pd catalysts (e.g., DavePhos-Pd-G3) for C-N bond formation .
  • Strategy 2 : Reductive amination to introduce alkyl/aryl substituents. Optimize reaction conditions (e.g., NaBH3CN, pH control) to minimize side reactions .
  • Strategy 3 : Protection/deprotection of the amino group using tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups for selective functionalization .

Advanced Research Questions

Q. How can computational methods identify structural analogs of 1,3-dimethyl-6-benzylaminouracil with enhanced bioactivity?

  • Methodological Answer :

  • Step 1 : Perform pharmacophore modeling to retain the uracil core while introducing functional groups (e.g., ketol, carboxylic acid) that enhance target binding .
  • Step 2 : Use molecular docking (AutoDock, Schrödinger) to screen analogs against target proteins. Prioritize compounds with strong hydrophobic interactions (e.g., benzyl group) .
  • Step 3 : Validate predictions via MD simulations (GROMACS, AMBER) to assess binding stability over time .

Q. How can researchers resolve contradictions between spectroscopic data (e.g., NMR vs. MS) for uracil derivatives?

  • Methodological Answer :

  • Approach 1 : Cross-validate with 2D NMR (e.g., HSQC, HMBC) to confirm connectivity and rule out impurities .
  • Approach 2 : Re-run MS under high-resolution conditions (HRMS) to distinguish between isobaric species .
  • Approach 3 : Synthesize a reference standard and compare retention times (HPLC) and spectral profiles .

Q. What strategies optimize coupling reactions for synthesizing 1,3-dimethyl-6-benzylaminouracil analogs?

  • Methodological Answer :

  • Catalyst Selection : Use Pd-based catalysts (e.g., DavePhos-Pd-G3) for efficient C-N bond formation. Pre-catalysts with bulky ligands improve stability .
  • Solvent Optimization : Test polar aprotic solvents (DMF, DMSO) for solubility vs. toluene for sterically hindered reactions .
  • Temperature Control : Conduct reactions at 80–100°C to balance reaction rate and byproduct formation .

Q. How can in silico methods predict the hydrophobic interactions of 1,3-dimethyl-6-benzylaminouracil derivatives with target proteins?

  • Methodological Answer :

  • Tool 1 : Molecular dynamics (MD) simulations to map hydrophobic contact surfaces (e.g., benzyl group with protein pockets) .
  • Tool 2 : Free-energy calculations (MM-PBSA/GBSA) to quantify binding contributions of hydrophobic moieties .
  • Validation : Compare predictions with experimental binding assays (e.g., SPR, ITC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-dimethyl-6-benzylaminouracil, AldrichCPR
Reactant of Route 2
Reactant of Route 2
1,3-dimethyl-6-benzylaminouracil, AldrichCPR

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.